3-Amino-1-(2-chlorothiophen-3-yl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(2-chlorothiophen-3-yl)-2-methylpropan-1-ol: is a chemical compound with the molecular formula C7H10ClNOS and a molecular weight of 191.68 g/mol . This compound features a thiophene ring substituted with a chlorine atom and an amino group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-chlorothiophen-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorothiophene and 2-methylpropan-1-ol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, ethanol, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorothiophen-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
- 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol
- 3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol
Comparison:
- Structural Differences: The presence of different substituents on the thiophene ring or the propanol chain can lead to variations in the compound’s reactivity and biological activity.
- Unique Properties: 3-Amino-1-(2-chlorothiophen-3-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H12ClNOS |
---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
3-amino-1-(2-chlorothiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12ClNOS/c1-5(4-10)7(11)6-2-3-12-8(6)9/h2-3,5,7,11H,4,10H2,1H3 |
InChI Key |
PUTPWCXDOKFLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=C(SC=C1)Cl)O |
Origin of Product |
United States |
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